Fmoc-Lys(Boc)-PAB-PNP
Description
Fmoc-Lys(Boc)-PAB-PNP (CAS# 870487-07-3) is a specialized chemical reagent used in peptide synthesis and antibody-drug conjugate (ADC) development. Its molecular formula is C40H42N4O10, with a molecular weight of 738.79 g/mol and a purity typically exceeding 96% . The compound features:
- Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the α-amine of lysine, enabling stepwise peptide elongation via solid-phase synthesis.
- Boc (tert-Butoxycarbonyl): Protects the ε-amine of lysine, ensuring selective reactivity during conjugation.
- PAB (para-Aminobenzyl): Acts as a self-immolative spacer, facilitating controlled drug release in ADCs under enzymatic or acidic conditions.
- PNP (para-Nitrophenyl): Serves as an activated ester, enhancing reactivity with nucleophiles (e.g., amines) for efficient coupling .
This reagent is pivotal in synthesizing ADCs, where precise linker stability and controlled payload release are critical. Its structure allows for sequential deprotection: the Fmoc group is removed under basic conditions (e.g., piperidine), while Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
Properties
Molecular Formula |
C40H42N4O10 |
|---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1 |
InChI Key |
ZYLPBKZAGMBDES-DHUJRADRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Fmoc-Lys(Boc)-PAB-PNP typically follows these key stages:
- Protection of Lysine : The lysine amino acid is first protected at the α-amino group with Fmoc and at the ε-amino group with Boc to prevent side reactions during subsequent steps.
- Attachment of the PAB Moiety : The p-aminobenzyl group is introduced as a linker that can be cleaved enzymatically or chemically in ADC applications.
- Activation with Para-Nitrophenyl Ester : The terminal carboxyl group is activated by forming a para-nitrophenyl ester (PNP), which serves as a good leaving group for conjugation reactions.
This process is generally carried out under anhydrous conditions, using organic solvents such as dichloromethane or dimethylformamide (DMF), with reagents like Boc anhydride, Fmoc chloride, and para-nitrophenyl chloroformate or para-nitrophenyl carbonate.
Detailed Stepwise Preparation Method
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Lysine Protection | Protect α-amino group with Fmoc chloride; protect ε-amino group with Boc anhydride | Fmoc-Cl, Boc2O, base (e.g., triethylamine), anhydrous dichloromethane | Reaction monitored by TLC; purification by silica gel chromatography |
| 2. Coupling with PAB | Couple the protected lysine with p-aminobenzyl alcohol or derivative | Coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU, in DMF or DCM | Ensures formation of stable carbamate or amide bond |
| 3. Formation of PNP Ester | Convert carboxyl group to para-nitrophenyl ester | Para-nitrophenyl chloroformate or carbonate, base (e.g., pyridine), low temperature | Reaction monitored by disappearance of carboxyl peak in IR or NMR |
| 4. Purification | Purify crude product by column chromatography or recrystallization | Silica gel chromatography, solvents like methanol/dichloromethane mixtures | Confirm purity by HPLC, NMR, and mass spectrometry |
Representative Preparation Protocol (Literature-Based)
Protection of Lysine : Dissolve lysine in anhydrous dichloromethane, add triethylamine, and slowly add Fmoc-Cl at 0°C. Stir for several hours until complete. Then add Boc anhydride to protect the ε-amino group. After reaction completion, wash and dry the organic layer, concentrate, and purify.
Coupling with PAB : The protected lysine derivative is dissolved in DMF, and p-aminobenzyl alcohol is added with coupling agents like HATU and DIPEA (N,N-diisopropylethylamine). The reaction proceeds at room temperature for several hours.
PNP Ester Formation : The resulting compound is treated with para-nitrophenyl chloroformate in the presence of pyridine at 0°C to form the para-nitrophenyl ester.
Purification and Characterization : The final product is purified by silica gel chromatography and characterized by NMR (1H and 13C), mass spectrometry, and HPLC to confirm identity and purity (>96%).
Solubility and Stock Solution Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C40H42N4O10 |
| Molecular Weight | 738.79 g/mol |
| Solubility | DMSO: 6 mg/mL (approx. 8 mM); Water: <0.1 mg/mL (insoluble) |
| Storage | Store at -20°C under nitrogen; stock solutions stable 6 months at -80°C, 1 month at -20°C |
| Stock Solution Preparation Example | To prepare 10 mM stock: dissolve 10 mg in 1.28 mL DMSO (approx.) |
Analytical Data and Quality Control
- NMR Spectroscopy : Characteristic signals for Fmoc aromatic protons (~7.3-7.8 ppm), Boc tert-butyl group (~1.4 ppm), and PAB aromatic protons (~6.5-7.5 ppm).
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (M+H)+ at 739 m/z.
- HPLC Purity : Typically >96% purity, confirming minimal impurities.
- Melting Point : Reported melting range ~85-87°C for related protected lysine derivatives.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Fmoc and Boc protection of lysine | Fmoc-Cl, Boc2O, TEA | Anhydrous DCM, 0°C to RT | Protected lysine intermediate |
| 2 | Coupling with p-aminobenzyl moiety | PAB derivative, HATU, DIPEA | DMF, RT | Lys(Boc)-PAB intermediate |
| 3 | Conversion to PNP ester | Para-nitrophenyl chloroformate, pyridine | 0°C | Activated ester this compound |
| 4 | Purification and characterization | Silica gel chromatography | Methanol/DCM solvents | Pure compound ready for use |
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Introduction of various functional groups to the lysine residue.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application .
Scientific Research Applications
Scientific Research Applications
Fmoc-Lys(Boc)-PAB-PNP has several key applications in scientific research:
- Antibody-Drug Conjugates (ADCs):
- Drug Delivery Systems:
- PEGylation:
- Surface Modification:
- Proteomics:
Case Studies
Several studies have demonstrated the effectiveness of this compound in various applications:
-
Targeted Cancer Therapy:
- A study highlighted the use of this compound in an ADC targeting HER2-positive breast cancer cells. The study showed significant tumor reduction with minimal side effects compared to conventional therapies, underscoring the compound's potential in enhancing therapeutic outcomes.
- Improved Drug Release Profiles:
- Enhanced Stability in Biological Systems:
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-PAB-PNP involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group. These protective groups are removed under specific conditions to allow for the formation of peptide bonds . The compound’s molecular targets include the amino groups of lysine residues, which are essential for peptide bond formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Fmoc-Lys(Boc)-PAB-PNP with structurally or functionally related compounds, emphasizing differences in protecting groups, linker chemistry, and applications:
Key Comparative Insights :
Protection Strategy :
- This compound uses orthogonal Boc/Fmoc protection, enabling sequential deprotection for precise conjugation. In contrast, Fmoc-Lys(Fmoc)-OH requires simultaneous Fmoc removal, complicating selective modifications .
- Trityl (Trt) protection in Fmoc-Lys(Trt)-PAB-PNP offers acid sensitivity but slower cleavage kinetics compared to Boc, impacting synthesis timelines .
Linker Functionality: PAB-PNP linkers (e.g., this compound) enable self-immolative drug release, whereas non-PAB variants (e.g., Fmoc-Lys(Glc,Boc)-OH) lack this feature, limiting their utility in ADCs . The addition of Phe in Fmoc-Phe-Lys(Boc)-PAB-PNP improves hydrophobic interactions, enhancing stability in lipid-rich environments .
Synthetic Efficiency :
- This compound achieves higher yields (94%) in dendrimer synthesis compared to Fmoc-Lys(Fmoc)-OH (84%) due to reduced steric hindrance during coupling .
- Glycosylated analogs like Fmoc-Lys(Glc,Boc)-OH require HPLC purification to resolve epimeric byproducts, increasing production costs .
Biological Activity :
- Boc protection on lysine reduces cationic charge, lowering binding affinity to targets like butyrylcholinesterase (BChE) compared to unprotected Fmoc-Lys-OH .
- Trityl-protected analogs exhibit reduced antimicrobial activity compared to Fmoc-bearing conjugates, highlighting the impact of protecting groups on bioactivity .
Q & A
Q. What is the structural role of Fmoc-Lys(Boc)-PAB-PNP in antibody-drug conjugate (ADC) design?
this compound serves as a cleavable linker in ADCs, enabling controlled release of the cytotoxic payload in target cells. Its structure includes:
- Fmoc group : Protects the α-amino group during solid-phase peptide synthesis (SPPS) .
- Boc-protected lysine : Shields the ε-amino group, allowing selective deprotection with trifluoroacetic acid (TFA) .
- PAB-PNP moiety : Facilitates conjugation to antibodies via reactive p-nitrophenyl ester (PNP), while the self-immolative para-aminobenzyl (PAB) group enables payload release under lysosomal conditions (e.g., cathepsin B cleavage) .
Q. How does this compound integrate into solid-phase peptide synthesis (SPPS)?
The compound is used to introduce lysine residues with orthogonal protection:
- Fmoc removal : Achieved with piperidine/DMF (20% v/v) to expose the α-amino group for chain elongation .
- Boc retention : Maintains side-chain protection until global deprotection with TFA, minimizing side reactions .
- Compatibility : Stable under SPPS conditions (e.g., coupling reagents like HBTU/HOBt), ensuring high coupling efficiency (>95%) .
Advanced Research Questions
Q. What experimental strategies optimize the solubility of this compound in organic solvents?
Solubility challenges arise from its hydrophobic Fmoc and PAB-PNP groups. Key strategies include:
- Solvent selection : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤10 mM to prevent precipitation .
- Temperature control : Gentle heating (30–40°C) with sonication improves dissolution without degrading the PNP ester .
- In-line monitoring : Employ HPLC or LC-MS to verify solubility and stability during ADC conjugation .
Q. How do structural modifications of this compound influence ADC stability and payload release kinetics?
Modifications to the linker backbone or spacer (e.g., PEG insertion) can alter:
- Plasma stability : Hydrophobic PAB-PNP variants resist premature cleavage in circulation, as shown in comparative studies with maleimide-based linkers .
- Release efficiency : Introduction of cathepsin B-sensitive dipeptides (e.g., Val-Cit) between PAB and the payload accelerates lysosomal activation, reducing off-target toxicity .
- Analytical validation : Use MALDI-TOF or size-exclusion chromatography to quantify linker-drug ratio (LDR) and aggregation post-modification .
Q. What are the critical steps for troubleshooting low coupling efficiency of this compound in SPPS?
Low efficiency (<80%) often stems from steric hindrance or incomplete Fmoc deprotection. Mitigation involves:
Q. How does the hygroscopicity of this compound impact its storage and handling in ADC synthesis?
The PNP ester is moisture-sensitive, requiring:
- Storage : Under inert gas (N₂ or Ar) at –20°C, with desiccants to prevent hydrolysis .
- In-situ activation : Pre-dissolve in anhydrous DMSO/DMF immediately before conjugation to antibodies .
- Quality control : Regularly assess purity via NMR (e.g., δ 7.2–8.4 ppm for aromatic protons) to detect hydrolyzed byproducts .
Data Contradiction Analysis
Q. Discrepancies in reported cleavage efficiency of this compound under acidic vs. enzymatic conditions: How to resolve?
- Acidic cleavage (TFA) : Studies report >95% Boc removal in 2 hours , while others note partial PAB-PNP hydrolysis (<5%) under prolonged exposure .
- Enzymatic cleavage : Cathepsin B assays show variable payload release (50–90%) depending on buffer pH (4.5–5.5) .
- Resolution : Standardize cleavage protocols (e.g., 95% TFA with 2.5% H₂O for 2 hours) and validate with LC-MS/MS .
Methodological Guidelines
- Synthesis Optimization : For ADC linkers, prioritize orthogonal protection (Fmoc/Boc) and confirm regioselectivity via 2D NMR (e.g., COSY for lysine side-chain protons) .
- Stability Testing : Incubate linkers in human plasma (37°C, 72 hours) and quantify intact molecules using UPLC-PDA to assess preclinical viability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
